molecular formula C8H12N2 B576055 (S)-1-(pyridin-2-yl)propan-1-amine CAS No. 192223-66-8

(S)-1-(pyridin-2-yl)propan-1-amine

Cat. No.: B576055
CAS No.: 192223-66-8
M. Wt: 136.198
InChI Key: ARIBPNACTHQUIK-ZETCQYMHSA-N
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Description

(S)-1-(pyridin-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a pyridine ring attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(pyridin-2-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-acetylpyridine using a chiral catalyst. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a chiral ligand to induce enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-1-(pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    ®-1-(pyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.

    2-(pyridin-2-yl)ethanamine: A structurally similar compound with a shorter carbon chain.

    1-(pyridin-2-yl)butan-1-amine: A compound with a longer carbon chain, which may have different physicochemical properties.

Uniqueness: (S)-1-(pyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the pyridine ring also imparts unique electronic properties that can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(1S)-1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIBPNACTHQUIK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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